molecular formula C8H7F3N2O3 B2902983 Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate CAS No. 184956-73-8

Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate

Cat. No.: B2902983
CAS No.: 184956-73-8
M. Wt: 236.15
InChI Key: RIOCHPTXBVDIOF-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate: is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a hexahydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include trifluoromethylating agents, strong bases, and esterification catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate is being explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to biological activity. The exact pathways and molecular targets are still under investigation, but research suggests involvement in key biological processes.

Comparison with Similar Compounds

  • Ethyl 4-(trifluoromethyl)benzoylacetate

  • Ethyl (4-trifluoromethylbenzoyl)acetate

  • 2-(carboethoxy)-3-(4'-trifluoromethyl)phenylquinoxaline 1,4-dioxide

  • N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

Uniqueness: Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate stands out due to its unique hexahydropyridazine ring structure, which is not commonly found in other trifluoromethyl-containing compounds

Properties

IUPAC Name

ethyl 6-oxo-4-(trifluoromethyl)-1H-pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-2-16-7(15)6-4(8(9,10)11)3-5(14)12-13-6/h3H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOCHPTXBVDIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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